7-Tert-butyl-1-phenylpyrene
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Overview
Description
7-Tert-butyl-1-phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. The compound features a pyrene core substituted with a tert-butyl group at the 7-position and a phenyl group at the 1-position. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-phenylpyrene typically involves the functionalization of pyrene. One common method is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-bromo-7-tert-butylpyrene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product purity .
Chemical Reactions Analysis
Types of Reactions: 7-Tert-butyl-1-phenylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like tert-butyl chloride and aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various substituted pyrene derivatives .
Scientific Research Applications
7-Tert-butyl-1-phenylpyrene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrene derivatives, including this compound, are used as fluorescent probes for studying biological systems.
Medicine: The compound’s photophysical properties are exploited in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-tert-butyl-1-phenylpyrene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function .
Molecular Targets and Pathways:
Molecular Targets: The compound can interact with various biomolecules, including DNA, proteins, and lipids.
Pathways Involved: The interactions can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism.
Comparison with Similar Compounds
7-tert-butyl-1,3,5,9-tetrakis(phenyl)pyrene: This compound features additional phenyl groups, enhancing its electronic properties and fluorescence.
2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: This nitrogen-containing derivative exhibits unique optoelectronic properties and is used in organic electronics.
3,6-di-tert-butylcarbazole: A carbazole-based compound with similar electronic properties, used in electroluminescent materials.
Uniqueness: 7-Tert-butyl-1-phenylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of tert-butyl and phenyl groups enhances its stability and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C26H22 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
7-tert-butyl-1-phenylpyrene |
InChI |
InChI=1S/C26H22/c1-26(2,3)21-15-19-10-9-18-11-13-22(17-7-5-4-6-8-17)23-14-12-20(16-21)24(19)25(18)23/h4-16H,1-3H3 |
InChI Key |
DKYHXVMLDCZITL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)C5=CC=CC=C5)C=C2 |
Origin of Product |
United States |
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